molecular formula C11H11ClFN B2598919 (1-Fluoronaphthalen-2-yl)methanamine;hydrochloride CAS No. 2248356-53-6

(1-Fluoronaphthalen-2-yl)methanamine;hydrochloride

Cat. No.: B2598919
CAS No.: 2248356-53-6
M. Wt: 211.66
InChI Key: AMZLZPHWRXEJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Fluoronaphthalen-2-yl)methanamine hydrochloride is a fluorinated naphthalene derivative featuring a methanamine group at the 2-position of the naphthalene ring and a fluorine atom at the 1-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

(1-fluoronaphthalen-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN.ClH/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11;/h1-6H,7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZLZPHWRXEJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Fluoronaphthalen-2-yl)methanamine;hydrochloride typically involves the following steps:

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Fluoronaphthalen-2-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of catalysts or under thermal conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

(1-Fluoronaphthalen-2-yl)methanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Fluoronaphthalen-2-yl)methanamine;hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Naphthalene-Based Methanamine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features
(1-Fluoronaphthalen-2-yl)methanamine hydrochloride 1-Fluoro, 2-methanamine C₁₁H₁₁ClFN 215.67* Fluorine enhances electronegativity, potentially improving receptor binding.
(2-Ethylnaphthalen-1-yl)methanamine hydrochloride 1-Ethyl, 2-methanamine C₁₃H₁₆ClN 221.73 Ethyl group increases lipophilicity; used in synthetic intermediates.
2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride 7-Methoxy, 1-ethanamine C₁₃H₁₆ClNO 253.73 Methoxy group improves solubility; ethanamine chain alters pharmacokinetics.

*Calculated based on molecular formula.

Key Observations :

  • Fluorination at the 1-position in the target compound may reduce metabolic degradation compared to alkyl or alkoxy substituents in analogs .
  • Ethyl and methoxy groups in analogs increase molecular weight and alter solubility profiles.

Heteroaromatic Methanamine Derivatives

Compound Name Core Structure Molecular Weight Pharmacological Relevance
(1-Benzofuran-2-yl)(phenyl)methanamine hydrochloride Benzofuran-phenyl hybrid 259.73 Potential CNS activity due to benzofuran moiety.
(6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine hydrochloride Thienopyran 184.08 TAAR1 agonist with demonstrated antipsychotic activity.
1-(4-Fluorophenyl)methanamine hydrochloride Fluorophenyl 161.60* Analgesic applications as a GABA transporter inhibitor.

*Calculated based on molecular formula.

Key Observations :

  • Benzofuran and thienopyran derivatives exhibit distinct electronic properties compared to naphthalene, influencing receptor selectivity .
  • Fluorophenyl analogs demonstrate the role of fluorine in enhancing binding affinity to biological targets .

NMR Data Comparison

NMR shifts for selected methanamine hydrochlorides (1H and 13C):

Compound Name 1H NMR (δ, ppm) 13C NMR (δ, ppm) Solvent
Benzo[b]thiophen-2-yl methanamine hydrochloride 8.20 (s, 1H), 4.25 (s, 2H) 135.3 (C-S), 52.1 (CH₂NH₂) DMSO-d6
(6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine hydrochloride 3.20–3.80 (m, 4H), 2.90 (s, 2H) 134.3 (C-S), 71.6 (O-CH₂) CD₃OD
Furan-2-yl methanamine hydrochloride 7.60 (d, 1H), 6.50 (m, 1H) 158.9 (C-O), 110.2 (CH-furan) Methanol-d4

Key Observations :

  • Aromatic protons in naphthalene derivatives are expected to resonate downfield (δ 7.0–8.5 ppm) due to fluorine's electron-withdrawing effect, as seen in fluorophenyl analogs .
  • Methanamine protons (CH₂NH₂) typically appear at δ 2.5–4.5 ppm, influenced by adjacent substituents .

Pharmacological Potential

  • Fluorinated naphthalenes may exhibit improved blood-brain barrier penetration compared to non-fluorinated analogs, as seen in sertraline (a tetralin-based antidepressant) .
  • Thienopyran methanamines demonstrate the role of sulfur-containing heterocycles in modulating neurotransmitter systems .

Biological Activity

Introduction

(1-Fluoronaphthalen-2-yl)methanamine;hydrochloride, a compound characterized by its unique fluorinated naphthalene structure, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in medicinal chemistry.

Molecular Structure

  • Molecular Formula: C11H10ClFN
  • Molecular Weight: Approximately 211.66 g/mol
  • Structure: The presence of a fluorine atom at the 1-position of the naphthalene ring enhances its lipophilicity and metabolic stability compared to other halogenated analogs.

Chemical Reactions

(1-Fluoronaphthalen-2-yl)methanamine;hydrochloride can undergo several chemical reactions:

Reaction Type Description Common Reagents
Oxidation Converts amine group to imines or nitrilesPotassium permanganate, chromium trioxide
Reduction Forms secondary or tertiary aminesLithium aluminum hydride, sodium borohydride
Substitution Fluorine can be replaced by other nucleophilesVarious nucleophiles in catalytic conditions

Antimicrobial Properties

Research indicates that (1-Fluoronaphthalen-2-yl)methanamine;hydrochloride exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may interact with specific molecular targets involved in cancer cell proliferation and survival. The exact mechanisms are still under investigation, but it is believed to modulate pathways relevant to apoptosis and cell cycle regulation.

The biological activity of (1-Fluoronaphthalen-2-yl)methanamine;hydrochloride is thought to involve interactions with various enzymes and receptors. These interactions may lead to:

  • Inhibition of key enzymes involved in metabolic pathways.
  • Modulation of receptor activity affecting cell signaling.

Further research is necessary to elucidate the specific targets and pathways involved.

Study 1: Antimicrobial Activity Assessment

In a controlled laboratory setting, (1-Fluoronaphthalen-2-yl)methanamine;hydrochloride was tested against several Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Study 2: Anticancer Efficacy in Cell Lines

A study evaluated the effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). Treatment with (1-Fluoronaphthalen-2-yl)methanamine;hydrochloride resulted in a dose-dependent decrease in cell proliferation, with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Comparison with Similar Compounds

To understand the unique properties of (1-Fluoronaphthalen-2-yl)methanamine;hydrochloride, it is useful to compare it with structurally similar compounds:

Compound Halogen Substitution Biological Activity
(1-Chloronaphthalen-2-yl)methanamine;hydrochlorideChlorineModerate antimicrobial activity
(1-Bromonaphthalen-2-yl)methanamine;hydrochlorideBromineLower anticancer efficacy
(Naphthalen-2-yl)methanamine;hydrochlorideNo halogenBaseline for comparison

The fluorine substitution in (1-Fluoronaphthalen-2-yl)methanamine;hydrochloride appears to enhance its biological activity compared to other halogenated analogs.

Q & A

Q. What strategies are recommended for designing comparative studies between (1-Fluoronaphthalen-2-yl)methanamine hydrochloride and its structural analogs?

  • Methodological Answer :
  • SAR Analysis : Synthesize analogs with halogen (Cl, Br) or methoxy substitutions at the naphthalene ring.
  • Thermodynamic Solubility : Measure in PBS and simulated biological fluids to assess formulation challenges.
  • Crystallography : Compare crystal packing (e.g., π-π stacking) to explain solubility differences. Structural analogs like (3-Bromo-2,5-difluorophenyl)methanamine hydrochloride show distinct bioactivity due to halogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.